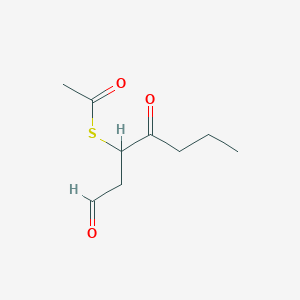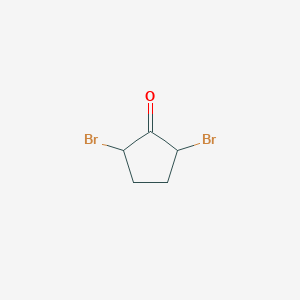
Cyclopentanone, 2,5-dibromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanone, 2,5-dibromo- is an organic compound characterized by a five-membered ring structure with two bromine atoms attached at the 2 and 5 positions. This compound is a derivative of cyclopentanone, which is a cyclic ketone. The presence of bromine atoms introduces unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2,5-dibromo- can be synthesized through the bromination of cyclopentanone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 5 positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at a controlled temperature to achieve the desired product.
Industrial Production Methods
Industrial production of cyclopentanone, 2,5-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
Cyclopentanone, 2,5-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms, resulting in the formation of cyclopentanone or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution: Various substituted cyclopentanone derivatives.
Oxidation: Cyclopentanone carboxylic acids or other oxidized products.
Reduction: Cyclopentanone or other reduced derivatives.
科学的研究の応用
Cyclopentanone, 2,5-dibromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of cyclopentanone, 2,5-dibromo- involves its interaction with various molecular targets and pathways. The bromine atoms can participate in electrophilic or nucleophilic reactions, influencing the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
類似化合物との比較
Similar Compounds
Cyclopentanone: The parent compound without bromine atoms.
Cyclopentanone, 2-bromo-: A derivative with a single bromine atom at the 2 position.
Cyclopentanone, 2,3-dibromo-: A derivative with bromine atoms at the 2 and 3 positions.
Uniqueness
Cyclopentanone, 2,5-dibromo- is unique due to the specific positioning of bromine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthetic applications and research studies where selective reactivity is desired.
特性
CAS番号 |
53778-21-5 |
|---|---|
分子式 |
C5H6Br2O |
分子量 |
241.91 g/mol |
IUPAC名 |
2,5-dibromocyclopentan-1-one |
InChI |
InChI=1S/C5H6Br2O/c6-3-1-2-4(7)5(3)8/h3-4H,1-2H2 |
InChIキー |
NCQGXAFVNKDKRW-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B14636442.png)
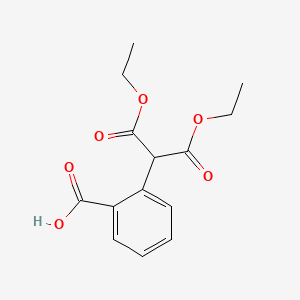
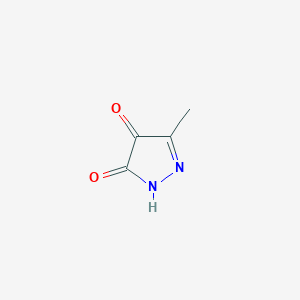
![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
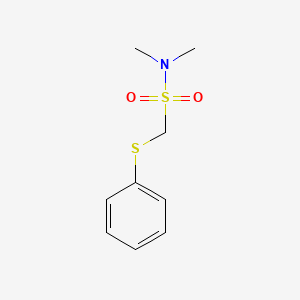

![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
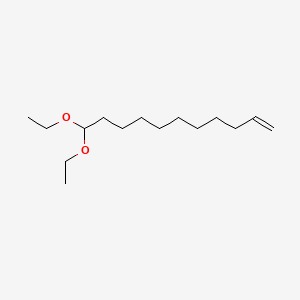
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)

![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
